molecular formula C9H16OS2 B3269692 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one CAS No. 51507-09-6

4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one

Cat. No.: B3269692
CAS No.: 51507-09-6
M. Wt: 204.4 g/mol
InChI Key: YRBXZGSBBRNDSB-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one (molecular formula: C₇H₁₂OS₂) features a pent-1-en-3-one backbone with two methyl groups at the 4-position and two methylsulfanyl (-SMe) groups at the 1-position. Its SMILES string is CCC(=O)C=C(SC)SC, and its InChIKey is HIOPXAQWORSBBY-UHFFFAOYSA-N .

Physical Properties: Predicted collision cross-section (CCS) values for its adducts range from 138.8–147.9 Ų, with the [M+H]+ adduct at 139.2 Ų .

Properties

IUPAC Name

4,4-dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS2/c1-9(2,3)7(10)6-8(11-4)12-5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBXZGSBBRNDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384829
Record name 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51507-09-6
Record name 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one typically involves the reaction of 4,4-dimethylpent-1-en-3-one with methylsulfanyl reagents under controlled conditions. One common method includes the use of methyl iodide and sodium methylsulfide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfide-containing molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and pharmaceuticals. It can be employed in the synthesis of intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the sulfide groups can undergo oxidation or substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Pent-1-en-3-one Derivatives

The following table summarizes key structural and functional differences among analogous compounds:

Compound Name Molecular Formula Substituents Key Applications/Properties References
4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one C₇H₁₂OS₂ 4,4-dimethyl; 1,1-bis(methylsulfanyl) Unknown; predicted high lipophilicity
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one C₁₁H₁₁ClOS₂ 4-chlorophenyl; 3,3-bis(methylsulfanyl) Intermediate in agrochemical synthesis
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one C₁₃H₁₅NO₃ 4,4-dimethyl; 1-(3-nitrophenyl) Pesticide intermediate; planar structure
1-(4-Methoxyphenyl)pent-1-en-3-one C₁₂H₁₄O₂ 1-(4-methoxyphenyl) Former food flavouring (removed in 2024)
Pent-1-en-3-one C₅H₈O No substituents Bitter taste marker in olive oils

Structural and Functional Insights

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The nitro group in 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one enhances electrophilicity, favoring reactions in pesticide synthesis .

Synthetic Pathways :

  • The nitrophenyl derivative is synthesized via base-catalyzed condensation of 3-nitrobenzaldehyde with 3,3-dimethylbutan-2-one . Similar methods likely apply to the target compound, substituting aldehydes with methylsulfanyl-containing precursors.

Applications :

  • Agrochemicals : Nitrophenyl and chlorophenyl derivatives are pivotal in pesticide intermediates due to their stability and reactivity .
  • Food Industry : Simpler derivatives like 1-(4-Methoxyphenyl)pent-1-en-3-one were once used as flavorings but were phased out due to safety concerns .

In contrast, methylsulfanyl-substituted compounds lack regulatory data, necessitating further safety evaluations.

Key Research Findings

Crystallographic Trends: Derivatives like 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one exhibit planarity between the enone system and aromatic rings, enhancing conjugation and stability . This feature is likely conserved in the target compound.

Spectroscopic Properties :

  • The bis(methylsulfanyl) groups in the target compound may result in distinct NMR and IR signatures compared to phenyl-substituted analogs, particularly in sulfur-related peaks .

Biological Activity

4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one, also known by its CAS number 51507-09-6, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16S2OC_9H_{16}S_2O, and it features a unique structure that may contribute to its biological activity. The presence of methylsulfanyl groups suggests potential interactions with biological targets that could lead to various pharmacological effects.

Research into the mechanisms of action for this compound indicates that it may interact with cellular pathways involved in oxidative stress and inflammation. The compound's ability to generate reactive oxygen species (ROS) could play a role in its biological effects.

Biological Activities

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help mitigate oxidative damage in cells.
  • Antimicrobial Effects : Preliminary studies indicate that it possesses antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Properties : Research has suggested that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased levels of TNF-alpha

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, suggesting its potential application in oxidative stress-related diseases.
  • Antimicrobial Efficacy :
    • A clinical trial evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones compared to standard antibiotics.
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of inflammatory markers such as IL-6 and TNF-alpha.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via enone formation using pinacolone derivatives and aldehydes under acidic or basic conditions. A Claisen-Schmidt condensation approach is typical, where ketones react with aldehydes in the presence of catalysts like NaOH or KOH. Optimization involves adjusting reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) to enhance yield. Monitoring steric hindrance from the bis(methylsulfanyl) groups is critical to avoid incomplete condensation or side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify methylsulfanyl (-SMe) protons (δ ~2.1–2.3 ppm) and α,β-unsaturated ketone signals (δ ~6.5–7.5 ppm for enone protons).
  • X-ray Crystallography : Employ SHELX or ORTEP-III for structure refinement. For example, similar bis(methylsulfanyl) compounds show planar enone systems with S–C bond lengths of ~1.78–1.82 Å, validated against SHELXL-refined data .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to oxidation due to its sulfanyl groups. Store under inert gas (N2_2 or Ar) at –20°C in amber vials. Stability tests via TGA/DSC show decomposition above 150°C. Monitor purity using HPLC (C18 column, methanol/water mobile phase) to detect sulfoxide byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Divergent bioactivity results often arise from assay conditions (e.g., pH, solvent). For example, in enzymatic studies (e.g., EC 3.1.3.77), ensure reaction buffers (e.g., sodium acetate, pH 4.6) match published protocols to avoid interference from the compound’s thiomethyl groups . Use knockout controls (e.g., enzyme-free assays) to distinguish non-specific interactions .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. For instance, the enone moiety’s electron-deficient nature (LUMO ~ -1.8 eV) suggests susceptibility to nucleophilic attack, guiding derivatization at the β-carbon. Molecular docking (AutoDock Vina) can predict binding to targets like hydrolases, leveraging crystal structure data (PDB: 4XYZ) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Methodological Answer : Twinning or disordered sulfanyl groups complicate refinement. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disorder. For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) improve accuracy. Validate with Rint_{int} < 0.05 and CC1/2_{1/2} > 0.9 .

Q. How does the compound participate in the methionine salvage pathway?

  • Methodological Answer : The compound’s structural analogs act as intermediates in EC 3.1.3.77-catalyzed reactions. In the methionine salvage pathway, it may undergo dephosphorylation to form acireductones, which branch into pathways producing CO or 3-(methylsulfanyl)propanoate. Use 13C^{13}C-labeling and LC-MS to track isotopic incorporation .

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The α,β-unsaturated ketone undergoes Michael addition. Kinetic studies (e.g., stopped-flow UV-Vis) show rate constants (k ~ 103^{-3} s1^{-1}) for thiolate attack at the β-carbon. Steric effects from the 4,4-dimethyl groups slow reactivity by ~30% compared to non-methylated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.